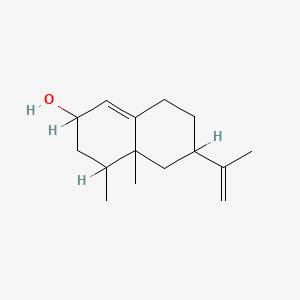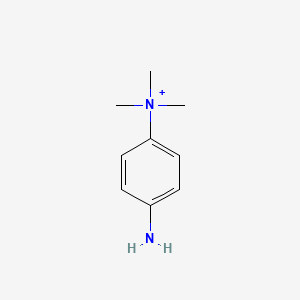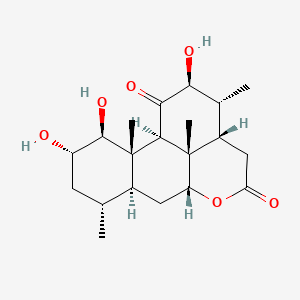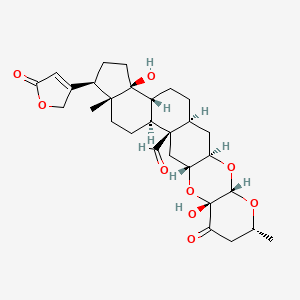
Pincainide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pincainide is a novel beta-amino anilide compound with significant pharmacological properties. Initially developed by Iqb, it has been studied for its potential use in treating cardiovascular diseases, particularly arrhythmias. This compound exhibits local anesthetic properties and has been shown to be more potent than lidocaine in certain applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pincainide can be synthesized from 2,6-dimethylaniline through a series of chemical reactions. The synthetic route involves the formation of an intermediate, which is then further reacted to produce this compound. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Pincainide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also be reduced, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study beta-amino anilide derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, particularly in vascular smooth muscle cells.
Medicine: Explored for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
Pincainide exerts its effects by inhibiting the influx of calcium ions into cells, which reduces contractile responses in vascular smooth muscle. This mechanism is similar to that of other beta-amino anilides, where the compound blocks specific ion channels, leading to decreased excitability and contractility of muscle fibers .
Comparaison Avec Des Composés Similaires
Lidocaine: Another beta-amino anilide with local anesthetic properties.
Tocainide: Similar in structure and function, used as an antiarrhythmic agent.
Encainide: A sodium channel blocker with antiarrhythmic properties.
Uniqueness of Pincainide: this compound is unique due to its higher potency compared to lidocaine and its specific effects on calcium ion influx. This makes it a valuable compound for studying the mechanisms of action of beta-amino anilides and their potential therapeutic applications .
Propriétés
Numéro CAS |
83471-41-4 |
|---|---|
Formule moléculaire |
C16H24N2O |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O/c1-13-8-7-9-14(2)16(13)17-15(19)12-18-10-5-3-4-6-11-18/h7-9H,3-6,10-12H2,1-2H3,(H,17,19) |
Clé InChI |
RJOUHGWLHPOQSA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2 |
| 83471-41-4 | |
Synonymes |
2-(hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide IQB M 81 IQB-M 81 IQB-M-81 pincainide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-](/img/structure/B1213345.png)










![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)

